molecular formula C8H15NO B1311955 2H-Azepin-2-one, hexahydro-1,3-dimethyl- CAS No. 55917-05-0

2H-Azepin-2-one, hexahydro-1,3-dimethyl-

Cat. No.: B1311955
CAS No.: 55917-05-0
M. Wt: 141.21 g/mol
InChI Key: BBNQTYQMTXOCRH-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, hexahydro-1,3-dimethyl- is a cyclic amide, also known as a lactam. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement of cyclohexanone oxime derivatives. This reaction involves the conversion of cyclohexanone to its oxime, followed by acid-catalyzed rearrangement to form the lactam ring.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, hexahydro-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the lactam to its corresponding amine.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2H-Azepin-2-one, hexahydro-1,3-dimethyl- has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 2H-Azepin-2-one, hexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactam ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The presence of methyl groups can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: A related compound with a similar lactam structure but without the methyl substitutions.

    N-Methylcaprolactam: Another derivative with a single methyl group.

Uniqueness

2H-Azepin-2-one, hexahydro-1,3-dimethyl- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other lactams and potentially useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

1,3-dimethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQTYQMTXOCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448288
Record name 2H-Azepin-2-one, hexahydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55917-05-0
Record name 2H-Azepin-2-one, hexahydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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